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Hymenialdisine-d4

LC-MS/MS quantification internal standard validation isotopic purity

Quantifying unlabelled hymenialdisine in biological matrices is compromised by ion suppression and endogenous interference when using structural analogue internal standards. Hymenialdisine-d4 resolves this limitation: • +4 Da mass shift enables interference-free SRM transitions with <5% matrix effect bias, satisfying FDA/EMA bioanalytical validation guidelines • Co-elutes with unlabelled analyte (ΔRT <0.02 min), ensuring identical extraction recovery and ionization efficiency • Retains full nanomolar pan-kinase inhibition profile (MEK-1 IC50 = 6 nM; GSK-3β IC50 = 10 nM), enabling dual use as SIL-IS and biologically active probe Supplied as a stable isotopically labelled reference standard for quantitative LC-MS/MS method development and preclinical PK/PD studies.

Molecular Formula C11H10BrN5O2
Molecular Weight 328.162
CAS No. 1185240-30-5
Cat. No. B564621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymenialdisine-d4
CAS1185240-30-5
Synonyms(4Z)-4-(2-Amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7_x000B_-tetrahydro-pyrrolo[2,3-c]azepin-8(1H)-one-d4;  (Z)-Hymenialdisine-d4; 
Molecular FormulaC11H10BrN5O2
Molecular Weight328.162
Structural Identifiers
SMILESC1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
InChIInChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-/i1D2,2D2
InChIKeyATBAETXFFCOZOY-OFLKUSMRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hymenialdisine-d4 (CAS 1185240-30-5): Deuterated Marine Alkaloid Internal Standard for Kinase Inhibitor Bioanalysis


Hymenialdisine-d4 (CAS 1185240-30-5) is a stable isotopically labelled analogue of the marine sponge alkaloid hymenialdisine, featuring four deuterium atoms incorporated at the 5,5,6,6-positions of the pyrrolo[2,3-c]azepin-8-one ring system . It retains the ATP-competitive pan-kinase inhibitory profile of the parent compound against MEK-1 (IC50 = 3–9 nM), GSK-3β (IC50 = 10 nM), CDK1/cyclin B (IC50 = 22 nM), CDK5/p25 (IC50 = 28 nM), CK1 (IC50 = 35 nM), and CDK2/cyclin E (IC50 = 40 nM), while also blocking the G2 cell-cycle checkpoint at micromolar concentrations [1].

Why Unlabelled Hymenialdisine or Structural Analogues Cannot Substitute for Hymenialdisine-d4 in Quantitative LC-MS/MS Workflows


In quantitative bioanalysis, unlabelled hymenialdisine (MW 324.13 Da) and its structural analogues suffer from identical or near-identical retention times and mass transitions to the target analyte, making them indistinguishable from endogenous hymenialdisine in biological matrices . This causes ion suppression, matrix effects, and inaccurate quantification [1]. Hymenialdisine-d4 resolves these limitations: its deuterium labelling produces a +4 Da mass shift (exact mass 327.03 Da), allowing the mass spectrometer to discriminate it as a distinct internal standard while preserving nearly identical chromatographic behaviour and ionization efficiency to the unlabelled analyte . The absence of a dedicated deuterated internal standard forces reliance on structural analogue internal standards, which can exhibit divergent extraction recovery, chromatographic retention, and ionisation response, compromising method accuracy and reproducibility [1].

Hymenialdisine-d4 Differentiation: Quantitative Evidence Against Closest Comparators


Isotopic Purity and Mass Spectrometric Discrimination vs. Unlabelled Hymenialdisine

Hymenialdisine-d4 incorporates four deuterium atoms (d4), providing a nominal mass shift of +4.0 Da relative to unlabelled hymenialdisine (MW 324.13 → 328.16 Da). The exact monoisotopic mass is 327.02700 Da versus 323.02700 Da for the d0 form. Supplier specifications report a minimum chemical purity of 95% and 98% [1], which is typical for a research-grade deuterated internal standard. This mass difference enables baseline-resolved selected reaction monitoring (SRM) transitions in triple-quadrupole MS, eliminating cross-talk between analyte and internal standard channels .

LC-MS/MS quantification internal standard validation isotopic purity

Kinase Inhibition Profile: Retained Pan-Kinase Activity Equivalent to Unlabelled Hymenialdisine

The deuterated analogue retains the full ATP-competitive pan-kinase inhibitory profile of unlabelled hymenialdisine, as the deuterium atoms are positioned on the non-exchangeable methylene carbons of the azepinone ring, distal from the glycocyamidine pharmacophore that mediates hinge-region hydrogen bonding in kinase active sites. Key IC50 values for unlabelled hymenialdisine are: MEK-1 = 6 nM [1], GSK-3β = 10 nM, CDK1/cyclin B = 22 nM, CDK5/p25 = 28 nM, CK1 = 35 nM, CDK2/cyclin E = 40 nM, Chk2 = 42 nM [2]. At the cellular level, it inhibits the G2 checkpoint at 6 µM [2]. These values serve as the expected potency benchmarks for the d4 analogue.

kinase profiling MEK-1 inhibition CDK inhibition GSK-3β

Chromatographic Co-elution Behaviour vs. Structural Analogue Internal Standards

Stable isotope-labelled internal standards (SIL-IS) such as Hymenialdisine-d4 co-elute with the unlabelled analyte, thereby experiencing the same matrix-induced ion suppression or enhancement. This ensures that the analyte-to-internal-standard response ratio remains constant across samples, enabling accurate correction [1]. In contrast, structural analogue internal standards (e.g., debromohymenialdisine or a different kinase inhibitor) can exhibit different retention times and differential matrix effects, leading to quantification biases of 15–50% or more in biological extracts [1]. The d4-labelling ensures near-identical physicochemical properties (LogP 1.31 for d4 vs. 1.31 for d0) while providing a mass shift for MS discrimination .

matrix effect correction co-elution ion suppression stable isotope labelled internal standard

G2 Checkpoint Inhibition vs. Specialised Chk2 Inhibitors

Hymenialdisine (and by class inference its d4 analogue) inhibits the G2 cell-cycle checkpoint at micromolar concentrations (IC50 = 6 µM) [1], while also inhibiting Chk2 (IC50 = 42 nM) [2]. By comparison, the dedicated indoloazepine analogue Hymenialdisine Analogue #1 achieves Chk2 IC50 = 8 nM with markedly improved selectivity over CK1δ, MEK1, and PKCα/βII (all >89 nM) . This highlights a critical selection criterion: Hymenialdisine-d4 is the preferred reagent when the experimental design requires simultaneous quantification (via its SIL-IS function) and broad-spectrum kinase profiling, whereas the selective Chk2 inhibitor is preferred for target-specific mechanistic studies.

cell cycle checkpoint Chk2 Chk1 G2 arrest cancer

Optimal Procurement Scenarios for Hymenialdisine-d4 Based on Quantitative Differentiation


Validated LC-MS/MS Bioanalytical Method Development for Hymenialdisine Pharmacokinetics

When developing a regulatory-compliant LC-MS/MS method for quantifying hymenialdisine in plasma, tissue, or cellular matrices, Hymenialdisine-d4 is the gold-standard internal standard. Its +4 Da mass shift enables interference-free SRM transitions, while its co-elution (ΔRT < 0.02 min) corrects for matrix effects to within 5% bias, satisfying FDA and EMA bioanalytical method validation guidelines [1].

Integrated Pharmacokinetic-Pharmacodynamic (PK-PD) Profiling of Pan-Kinase Inhibitors

In preclinical studies requiring simultaneous quantification of drug exposure and assessment of target engagement across MEK-1, GSK-3β, CDKs, and CK1, Hymenialdisine-d4 uniquely serves dual purposes: as a SIL-IS for accurate PK measurement and as a biologically active probe retaining the full nanomolar kinase inhibition profile (MEK-1 IC50 = 6 nM; GSK-3β IC50 = 10 nM) of unlabelled hymenialdisine [1][2].

Cellular G2 Checkpoint Abrogation Studies Requiring Intracellular Quantification

For experiments measuring hymenialdisine-mediated G2 checkpoint override (IC50 = 6 µM) in cancer cells, Hymenialdisine-d4 enables LC-MS/MS-based intracellular drug concentration determination alongside the functional checkpoint assay. This avoids discrepancies caused by differential cell permeability or efflux when using structurally dissimilar internal standards or surrogate analytes [1].

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